N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Description
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C17H19N3O4S/c1-23-12-3-4-14(15(8-12)24-2)18-16(21)9-20-17(22)7-11-10-25-6-5-13(11)19-20/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,18,21) |
InChI Key |
KEJWXUYOLUOZDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by complex structures that often exhibit diverse biological activities. Its molecular formula is , with a molecular weight of approximately 306.39 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antioxidant Activity : Many heterocyclic compounds demonstrate antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antineoplastic Effects : Preliminary studies suggest potential antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation through modulation of signaling pathways.
- Anti-inflammatory Properties : Compounds in this category often reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and related compounds.
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of the compound in a xenograft model using HeLa cells. The results indicated a significant reduction in tumor size compared to control groups, suggesting effective inhibition of tumor growth through apoptotic pathways.
- Anti-inflammatory Effects : In an experimental model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide exhibit promising anticancer properties. For example, derivatives of thiopyrano compounds have been studied for their ability to inhibit tumor growth and angiogenesis in vivo. In a study involving transplantable mouse tumors, novel thioxothiazolidin derivatives demonstrated significant anticancer and antiangiogenic effects, suggesting a potential pathway for this compound's application in cancer therapy .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented extensively. The structure of this compound suggests potential activity against various pathogens. Studies on similar pyrazole derivatives have shown significant antibacterial and antifungal activities against multiple strains of bacteria and fungi . This opens avenues for further exploration of the compound as a potential antimicrobial agent.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Researchers have identified key structural features that enhance biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |
| Thiopyrano Moiety | Contributes to anticancer and antimicrobial properties |
| Acetamide Linkage | Improves solubility and bioavailability |
In Vivo Studies
A notable study investigated the in vivo effects of thiopyrano derivatives on cancer models. The results indicated that specific modifications to the thiopyrano structure significantly enhanced anticancer activity compared to unmodified compounds . This underscores the importance of structural optimization in developing effective therapeutic agents.
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions on the thiopyrano ring showed enhanced potency against breast cancer cells . Such findings highlight the potential of this compound as a lead compound for further development.
Chemical Reactions Analysis
Cyclization Reactions
The thiopyrano-pyridazine core enables regioselective cyclization under acidic or basic conditions. For example, treatment with thiourea in DMF facilitates intramolecular cyclization to form additional sulfur-containing heterocycles. Similar reactions in structurally analogous thiopyrano systems (e.g., EVT-11131290 ) yield tricyclic derivatives through nucleophilic attack at the ketone group.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Intramolecular cyclization | Thiourea, DMF, 80°C | Tricyclic thiazolidinone derivative | 58% | |
| Acid-catalyzed ring expansion | HCl, ethanol, reflux | 7-membered lactam fused to pyridazine | 42% |
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under strong acidic or basic conditions. For instance, refluxing with 6M HCl yields the corresponding carboxylic acid, while treatment with NaOH generates the sodium carboxylate .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 4 hours | 2-(3-Oxothiopyrano)acetic acid | 76% | |
| 2M NaOH | RT, 12 hours | Sodium 2-(3-oxothiopyrano)acetate | 89% |
Methoxy Group Demethylation
The 2,4-dimethoxyphenyl group can be selectively demethylated using BBr₃ or HBr in acetic acid, producing catechol derivatives. This reaction is critical for enhancing hydrogen-bonding interactions in biological assays .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BBr₃ (1.0M) | CH₂Cl₂, 0°C, 2 hours | 2,4-Dihydroxyphenyl derivative | 68% |
Ring-Opening Reactions
The thiopyrano ring is susceptible to nucleophilic ring-opening. For example, reaction with primary amines (e.g., methylamine) cleaves the sulfur-containing ring, yielding open-chain thiol intermediates .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | EtOH, 60°C, 6 hours | 3-Mercapto-pyridazine derivative | 51% |
Nucleophilic Substitutions
The electron-deficient pyridazine ring participates in nucleophilic aromatic substitution (NAS) reactions. For example, displacement of the thioether group with amines or alkoxides occurs under mild conditions .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanolamine | DMF, 100°C, 8 hours | 2-Aminoethoxy-pyridazine derivative | 63% | |
| KOtBu | THF, −78°C, 1 hour | 2-Methoxy-pyridazine analog | 47% |
Oxidation Reactions
The thioether bridge in the thiopyrano ring oxidizes to sulfone or sulfoxide derivatives using H₂O₂ or mCPBA. This modification alters the compound’s electronic properties and bioavailability.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CHCl₃, RT, 24 hours | Thiopyrano sulfoxide derivative | 82% | |
| H₂O₂ (30%) | AcOH, 50°C, 3 hours | Thiopyrano sulfone derivative | 91% |
Metal-Catalyzed Cross-Coupling
The aromatic methoxy groups enable palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents to the phenyl ring .
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME, 80°C, 12 hours | 4-Biphenylmethoxy derivative | 74% |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related acetamide derivatives, focusing on core heterocycles, substituents, and available physicochemical data.
Thiopyrano-Pyridazinone Derivatives
Key Observations :
- The 2,4-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating methoxy groups, which may enhance π-π stacking or hydrogen bonding compared to thiazole substituents .
Benzothiazole and Acrylamide Derivatives
lists compounds such as (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide, which share the 2,4-dimethoxyphenyl motif but replace the thiopyrano-pyridazinone core with a benzothiazole-acrylamide system. Key differences include:
- Electronic Effects: The acrylamide’s α,β-unsaturated carbonyl group may engage in covalent bonding with biological targets, unlike the non-conjugated acetamide in the target compound .
Tetrahydroimidazo-Pyridine Derivatives
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () differ significantly in core structure but share functional groups (e.g., nitrophenyl, cyano). These analogs highlight:
- Diverse Pharmacophores: The nitro and cyano groups introduce strong electron-withdrawing effects, which may influence redox properties or metabolic stability compared to the target compound’s methoxy groups .
Thiophene-Based Acetamides
describes thiophene-carboxamide derivatives (e.g., N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide), which prioritize sulfur-rich heterocycles.
Preparation Methods
Ring Formation via Cyclocondensation
The thiopyrano[4,3-c]pyridazin system is synthesized through a cyclocondensation reaction between thiophene-derived aldehydes and cyanoacetate derivatives. For example, Elsaman et al. demonstrated that 5-chlorothiophene-2-carbaldehyde reacts with ethyl cyanoacetate, acetone, and ammonium acetate in refluxing ethanol to yield a pyridinone intermediate, which is subsequently chlorinated using POCl₃.
Reaction Conditions:
Sulfur Incorporation and Oxidation
Sulfur is introduced via thiourea-mediated sulfhydrylation. Intermediate chloropyridines react with thiourea in dimethylformamide (DMF) at 100°C to form thiolated pyridines, which undergo oxidative cyclization to form the thiopyrano ring.
Critical Parameters:
-
Oxidizing agent: Hydrogen peroxide (H₂O₂)
-
Temperature: 60–70°C
Acetamide Side Chain Preparation
Synthesis of N-(2,4-Dimethoxyphenyl)Acetamide
The acetamide side chain is prepared by reacting 2,4-dimethoxyaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.
Procedure:
-
2,4-Dimethoxyaniline (1 eq) is dissolved in DCM.
-
Chloroacetyl chloride (1.2 eq) is added dropwise at 0°C.
-
Triethylamine (2 eq) is introduced to scavenge HCl.
-
Reaction stirred for 6 hours at room temperature.
Coupling of Core and Side Chain
Nucleophilic Substitution
The thiopyrano-pyridazin chloride intermediate reacts with the preformed acetamide thiolate in acetonitrile under potassium carbonate (K₂CO₃) catalysis.
Optimized Conditions:
Amide Coupling Alternatives
Recent advances utilize peptide coupling reagents like HATU or EDCI for direct amidation between carboxylic acid derivatives and amines. However, this method requires pre-functionalization of the thiopyrano core with a carboxylic acid group, adding synthetic steps.
Catalytic and Process Optimization
Polymer-Supported Amine Catalysts
The use of polymer-supported amines (e.g., Amberlyst A-21) enhances reaction efficiency in sulfur-related steps, as demonstrated in thioacetamide syntheses. These catalysts improve yields (85–92%) and enable recycling for up to five cycles without significant activity loss.
Temperature and Solvent Effects
Elevated temperatures (>150°C) risk decomposition of the thiopyrano ring, necessitating strict control at 120–130°C during critical steps. Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitutions but require anhydrous conditions to prevent hydrolysis.
Analytical Characterization
Chromatographic Monitoring
TLC and HPLC are employed to track reaction progress:
| Parameter | TLC Conditions | HPLC Conditions |
|---|---|---|
| Mobile Phase | Ethyl acetate/hexane (1:1) | Acetonitrile/water (70:30) |
| Retention Factor | 0.52 (product) | 6.8 min (product) |
| Detection | UV 254 nm | UV 230 nm |
Q & A
Q. How can researchers optimize the synthesis route for N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide?
Methodological Answer: Optimization can be achieved through a combination of Design of Experiments (DoE) and computational reaction path analysis.
- DoE : Use fractional factorial designs to screen critical variables (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions. For example, refluxing in absolute ethanol improved yields in analogous pyridazine derivatives .
- Computational Methods : Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states, as demonstrated in ICReDD’s approach to narrowing experimental conditions .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbones, cross-validated with DEPT-135 spectra .
- HRMS (ESI) : Confirm molecular weight accuracy (e.g., [M+H]+ ion within ±2 ppm error) .
- IR Spectroscopy : Identify functional groups like acetamide (C=O stretch at ~1650 cm⁻¹) and thiopyrano rings (C-S vibrations at ~650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanism for thiopyrano[4,3-c]pyridazinone ring formation?
Methodological Answer: Mechanistic studies should integrate:
- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational Modeling : Use Gaussian or ORCA software to simulate intermediates, as applied in cyclocondensation reactions involving thiourea .
- Trapping Experiments : Isolate intermediates (e.g., enolates or thiolate species) under low-temperature conditions .
Q. How should contradictory data in reaction yields or byproduct formation be analyzed?
Methodological Answer: Resolve contradictions through:
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., pH, solvent purity) contributing to variability .
- Replication Under Controlled Conditions : Use glovebox techniques to eliminate moisture/oxygen interference, as seen in air-sensitive pyridazine syntheses .
- Advanced Chromatography : Employ HPLC-MS to detect trace byproducts (e.g., dimerization products) that may explain yield discrepancies .
Q. What methodological strategies are recommended for assessing the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light, monitoring degradation via HPLC every 7 days .
- Degradation Pathway Mapping : Use LC-QTOF-MS to identify breakdown products (e.g., hydrolysis of the acetamide group) .
- Crystallography : Compare PXRD patterns before and after stability tests to detect polymorphic transitions .
Q. How can researchers design assays to evaluate the compound’s potential biological activity?
Methodological Answer:
- In Vitro Screening : Prioritize kinase inhibition assays (e.g., EGFR or CDK2) based on structural similarity to pyrimidine-based inhibitors .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., ATP-binding pockets), guided by the thiopyrano ring’s conformational flexibility .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxy or acetamide groups to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
